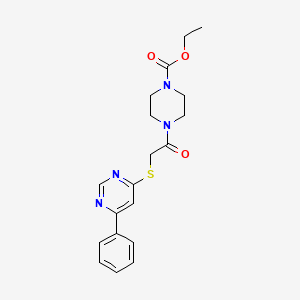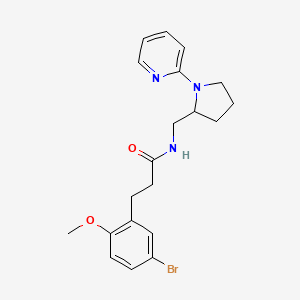
3-(5-bromo-2-methoxyphenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(5-bromo-2-methoxyphenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H24BrN3O2 and its molecular weight is 418.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral and Antibacterial Activities
- Antiviral Activity: Compounds with bromo and methoxyphenyl groups have been studied for their antiviral properties. For instance, derivatives of 2,4-diamino-5-bromo- and -5-chloro-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown pronounced antiretroviral activity comparable to reference drugs adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).
Catalytic Applications
- Selective Ethylene Dimerization Catalysts: The synthesis of palladium complexes with iminopyridine ligands, including derivatives similar in structural motifs to the queried compound, has shown high catalytic activities in ethylene dimerization, pointing towards potential applications in catalysis (Nyamato et al., 2015).
Antifungal, Antibacterial, and Antioxidant Activities
- Endophytic Fungus Derivatives: Secondary metabolites from endophytic fungi, including α-pyridone derivatives, have shown significant antimicrobial, antioxidant, and cytotoxic activities. These findings highlight the potential of exploring similar compounds for pharmaceutical applications (Xiao et al., 2014).
properties
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)-N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O2/c1-26-18-9-8-16(21)13-15(18)7-10-20(25)23-14-17-5-4-12-24(17)19-6-2-3-11-22-19/h2-3,6,8-9,11,13,17H,4-5,7,10,12,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWJUMAGFYKPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CCC(=O)NCC2CCCN2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




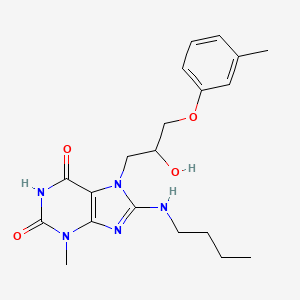
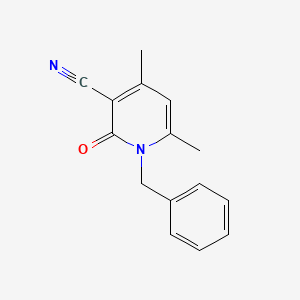


![N-[(3-Propan-2-yloxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2502629.png)

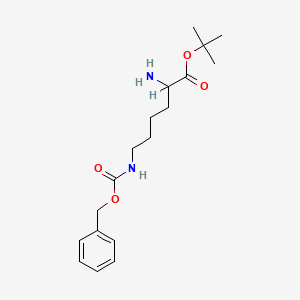
![1-[4-(5,7-Dihydro-4H-thieno[2,3-c]pyridine-6-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2502635.png)
![7-Methoxy-5-(4-methoxyphenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2502636.png)
